2-Chloro-8-methoxy-1,7-naphthyridine
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Overview
Description
2-Chloro-8-methoxy-1,7-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound, with its unique structure, has garnered interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methoxy-1,7-naphthyridine typically involves the chlorination and methoxylation of a naphthyridine precursor. One common method is the reaction of 2-chloro-1,7-naphthyridine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-methoxy-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The naphthyridine ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 2-amino-8-methoxy-1,7-naphthyridine or 2-thio-8-methoxy-1,7-naphthyridine.
Oxidation: Formation of 2-chloro-8-formyl-1,7-naphthyridine or 2-chloro-8-carboxy-1,7-naphthyridine.
Reduction: Formation of 2-chloro-8-methoxy-1,7-dihydronaphthyridine.
Scientific Research Applications
2-Chloro-8-methoxy-1,7-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.
Industry: Utilized in the development of materials with specific photochemical properties, such as light-emitting diodes and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 2-Chloro-8-methoxy-1,7-naphthyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-8-methoxy-1,7-naphthyridine can be compared with other naphthyridine derivatives such as:
2-Chloro-1,7-naphthyridine: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
8-Methoxy-1,7-naphthyridine: Lacks the chlorine atom, which can affect its substitution reactions and overall properties.
2-Amino-8-methoxy-1,7-naphthyridine: Substitution of chlorine with an amino group can significantly alter its biological activity and chemical behavior.
The uniqueness of this compound lies in its combined chloro and methoxy functionalities, which provide a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C9H7ClN2O |
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Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-chloro-8-methoxy-1,7-naphthyridine |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9-8-6(4-5-11-9)2-3-7(10)12-8/h2-5H,1H3 |
InChI Key |
BCBKGDPBEBWKNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C1N=C(C=C2)Cl |
Origin of Product |
United States |
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